5-(chloromethyl)bicyclo[2.2.1]hept-2-ene
Overview
Description
5-(Chloromethyl)bicyclo[221]hept-2-ene is a bicyclic organic compound with the molecular formula C8H11Cl It is a derivative of norbornene, featuring a chloromethyl group attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene typically involves the chloromethylation of norbornene. One common method includes the reaction of norbornene with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Polymerization Reactions: Catalysts like tungsten or molybdenum complexes are employed in ROMP reactions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids.
Polymerization Reactions: High-molecular-weight polymers with specific properties.
Scientific Research Applications
5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in ROMP to create polymers with unique mechanical and thermal properties.
Materials Science: Incorporated into materials to enhance their strength and durability.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Biological Studies: Used in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the chloromethyl group and the strained bicyclic structure. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and stability to the molecule. In polymerization reactions, the strained ring system facilitates the opening and formation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with a bromomethyl group instead of chloromethyl.
5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene: Contains a hydroxymethyl group, making it more reactive in certain conditions.
5-(Methoxymethyl)bicyclo[2.2.1]hept-2-ene: Features a methoxymethyl group, which affects its solubility and reactivity.
Uniqueness
5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific reactivity profile, particularly in substitution and polymerization reactions. The presence of the chloromethyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
5-(chloromethyl)bicyclo[2.2.1]hept-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFMASFIIKUOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30975-54-3 | |
Details | Compound: Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30975-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00291577 | |
Record name | 5-(Chloromethyl)-2-norbornene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-09-0 | |
Record name | 5-(Chloromethyl)-2-norbornene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-2-norbornene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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